molecular formula C18H17NO3 B3406321 (2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(1-phenylethyl)prop-2-enamide CAS No. 300825-59-6

(2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(1-phenylethyl)prop-2-enamide

Cat. No.: B3406321
CAS No.: 300825-59-6
M. Wt: 295.3 g/mol
InChI Key: FCDPAVJDNBSFRI-CSKARUKUSA-N
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Description

(2E)-3-(2H-1,3-Benzodioxol-5-YL)-N-(1-phenylethyl)prop-2-enamide is a useful research compound. Its molecular formula is C18H17NO3 and its molecular weight is 295.3 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Similar compounds bearing 1-benzo[1,3]dioxol-5-yl-indoles have been reported to exhibit anticancer activity against various cancer cell lines .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been found to modulate microtubule assembly, either through the suppression of tubulin polymerization or stabilization of microtubule structure . This could potentially affect a variety of downstream cellular processes, including cell division and intracellular transport.

Result of Action

Related compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells . This suggests that 3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide may have similar effects, potentially leading to the inhibition of cancer cell proliferation and survival.

Biochemical Analysis

Biochemical Properties

3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide plays a significant role in biochemical reactions, particularly in its interaction with enzymes and proteins involved in cancer cell proliferation. This compound has been shown to interact with tubulin, a protein that is a key component of the microtubule network within cells. By binding to tubulin, 3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide inhibits microtubule polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has been found to interact with various kinases, which are enzymes that play crucial roles in cell signaling pathways. The inhibition of these kinases can disrupt signaling pathways that are essential for cancer cell survival and proliferation .

Cellular Effects

The effects of 3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide on cellular processes are profound. This compound has been shown to induce cell cycle arrest at the S phase, leading to the inhibition of DNA replication and cell division . Furthermore, 3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide promotes apoptosis in cancer cells by activating caspases, which are enzymes that play a critical role in the execution of programmed cell death . The compound also affects cell signaling pathways, such as the PI3K/Akt and MAPK pathways, which are involved in cell growth, survival, and metabolism . By modulating these pathways, 3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide can inhibit cancer cell proliferation and induce cell death.

Molecular Mechanism

At the molecular level, 3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide exerts its effects through several mechanisms. One of the primary mechanisms is the binding of the compound to the colchicine-binding site on tubulin, which prevents the polymerization of microtubules . This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis. Additionally, 3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide inhibits the activity of various kinases, such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs), by binding to their ATP-binding sites . This inhibition disrupts the phosphorylation of key proteins involved in cell cycle progression and survival, leading to the inhibition of cancer cell growth and induction of apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to 3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide can lead to sustained inhibition of cancer cell proliferation and induction of apoptosis . The compound’s efficacy may decrease over time due to the development of resistance mechanisms in cancer cells, such as the upregulation of drug efflux pumps .

Dosage Effects in Animal Models

The effects of 3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide vary with different dosages in animal models. At low doses, the compound has been shown to effectively inhibit tumor growth with minimal toxicity . At higher doses, 3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide can cause adverse effects, such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain threshold result in significant toxicity without additional therapeutic benefits . Therefore, careful dosage optimization is essential to maximize the therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide is metabolized primarily in the liver through the action of cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites . Some of these metabolites retain biological activity and contribute to the overall therapeutic effects of the compound . Additionally, the compound can influence metabolic flux by altering the levels of key metabolites involved in cellular energy production and biosynthesis .

Transport and Distribution

Within cells and tissues, 3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters, such as P-glycoprotein, which can affect its intracellular accumulation and distribution . The localization of 3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide within specific cellular compartments, such as the cytoplasm and nucleus, is crucial for its biological activity . The compound’s distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of 3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, 3-Benzo[1,3]dioxol-5-yl-N-(1-phenyl-ethyl)-acrylamide can translocate to the nucleus, where it may influence gene expression by interacting with transcription factors and other nuclear proteins . Post-translational modifications, such as phosphorylation and acetylation, can affect the compound’s localization and activity within different cellular compartments .

Properties

IUPAC Name

(E)-3-(1,3-benzodioxol-5-yl)-N-(1-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-13(15-5-3-2-4-6-15)19-18(20)10-8-14-7-9-16-17(11-14)22-12-21-16/h2-11,13H,12H2,1H3,(H,19,20)/b10-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCDPAVJDNBSFRI-CSKARUKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C=C/C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.